molecular formula C6H11N3S2 B1340552 5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol CAS No. 871497-69-7

5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol

Cat. No.: B1340552
CAS No.: 871497-69-7
M. Wt: 189.3 g/mol
InChI Key: MWKXOVRSXKLPFR-UHFFFAOYSA-N
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Description

5-(sec-Butylamino)-1,3,4-thiadiazole-2-thiol (CAS 871497-69-7) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C6H11N3S2 and a molecular weight of 189.30 g/mol, this 1,3,4-thiadiazole derivative serves as a valuable scaffold in medicinal chemistry . The 2-amino-1,3,4-thiadiazole nucleus is a recognized pharmacophore, and its derivatives are extensively investigated for their broad spectrum of biological activities . Scientific literature highlights that compounds based on this core structure demonstrate significant promise in antimicrobial research, exhibiting moderate to good activity against Gram-positive bacteria and variable effects on Gram-negative strains . The inherent =N-C-S- moiety and the strong aromaticity of the thiadiazole ring contribute to its metabolic stability and ability to interact with biological targets, making it a versatile precursor for developing novel therapeutic agents . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

5-(butan-2-ylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-3-4(2)7-5-8-9-6(10)11-5/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKXOVRSXKLPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with appropriate aldehydes or ketones, followed by the introduction of the sec-butylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides or chloroacetamide derivatives. This reactivity is exploited to synthesize structurally diverse analogs.

Example Reaction: 5 Sec butylamino 1 3 4 thiadiazole 2 thiol+R X5 Sec butylamino 1 3 4 thiadiazole 2 SR+HX\text{5 Sec butylamino 1 3 4 thiadiazole 2 thiol}+\text{R X}\rightarrow \text{5 Sec butylamino 1 3 4 thiadiazole 2 SR}+\text{HX}Key Findings:

  • Reaction with N-(alkyl/aryl)-2-chloroacetamide in ethanol under reflux yields substituted thiadiazoles (Table 1) .
  • Morpholine-4-carbonyl chloride reacts at the thiol group to form sulfides with enhanced lipophilicity .

Table 1: Substitution Reactions with Chloroacetamides

Substrate (R-X)ProductYield (%)ConditionsReference
N-(4-Chlorophenyl)chloroacetamide5-(Sec-butylamino)-2-(4-chlorophenylthio)73Reflux, 4 h (EtOH)
4-(Chloroacetyl)morpholine5-(Sec-butylamino)-2-(morpholin-4-yl)68Reflux, 6 h (DMF)

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions.

Example Reaction: 25 Sec butylamino 1 3 4 thiadiazole 2 thiolH2O2Disulfide+2H2O2\,\text{5 Sec butylamino 1 3 4 thiadiazole 2 thiol}\xrightarrow{\text{H}_2\text{O}_2}\text{Disulfide}+2\,\text{H}_2\text{O}Key Findings:

  • Hydrogen peroxide (30%) in acetic acid oxidizes the thiol to a disulfide at 60°C .
  • Potassium permanganate in acidic medium further oxidizes the thiol to sulfonic acids .

Complexation with Metal Ions

The compound acts as a ligand, coordinating with transition metals via sulfur and nitrogen atoms.

Example Reaction: 5 Sec butylamino 1 3 4 thiadiazole 2 thiol+Mn+Metal Complex\text{5 Sec butylamino 1 3 4 thiadiazole 2 thiol}+\text{M}^{n+}\rightarrow \text{Metal Complex}Key Findings:

  • Forms Cr(III) and Ni(II) complexes in ethanol, characterized by shifts in IR spectra (Table 2) .
  • Complexation enhances antimicrobial activity due to improved membrane permeability .

Table 2: Metal Complexation Data

Metal IonStoichiometry (M:L)IR Shift (ν-S-H, cm1^{-1})ApplicationReference
Cr(III)1:22550 → 2480 (broad)Antimicrobial agents
Ni(II)1:22550 → 2475Anticorrosion studies

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes or ketones.

Example Reaction: 5 Sec butylamino 1 3 4 thiadiazole 2 thiol+RCHOSchiff Base+H2O\text{5 Sec butylamino 1 3 4 thiadiazole 2 thiol}+\text{RCHO}\rightarrow \text{Schiff Base}+\text{H}_2\text{O}Key Findings:

  • Condensation with furfural produces a furan-linked imine derivative (73% yield) .
  • Schiff bases exhibit antidepressant activity , reducing immobility time in mice by 76–78% .

Biological Activity Modulation

Derivatives show structure-dependent pharmacological effects:

  • Antimicrobial : MIC values range from 32.6 μg/mL (Gram-positive bacteria) to >50 μg/mL (Gram-negative) .
  • Antidepressant : Imine derivatives outperform imipramine in forced-swim tests .

Scientific Research Applications

Chemical Properties and Structure

5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol belongs to the class of thiadiazoles, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its chemical formula is C5H8N4S2C_5H_8N_4S_2, with a molecular weight of approximately 188.27 g/mol. The compound exhibits properties that make it valuable in synthesis and biological applications.

Medicinal Applications

1. Antidepressant Activity
Research has demonstrated that derivatives of this compound exhibit significant antidepressant activity. For instance, new imine derivatives synthesized from this compound showed a reduction in immobility time in animal models by up to 77.99% compared to standard treatments like imipramine .

2. Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

3. Antimicrobial Activity
this compound has demonstrated antimicrobial effects against a range of pathogens. Its derivatives have been tested for their efficacy against bacteria and fungi, showing promising results that warrant further investigation for potential therapeutic uses .

Agricultural Applications

1. Nitrification Inhibitors
This compound has been identified as a potential nitrification inhibitor in agricultural practices. By stabilizing ammonium forms in soil, it helps reduce nitrogen loss and promotes more efficient nutrient uptake by plants .

2. Plant Growth Regulators
In studies focusing on plant stimulants, this compound has been used to enhance plant growth and resistance to stress conditions . Its role in promoting systemic immunity in plants is particularly noteworthy.

Case Studies

Study Focus Findings
Antidepressant ActivityNew derivatives reduced immobility time significantly compared to imipramine.
Agricultural UseDemonstrated effectiveness as a nitrification inhibitor, enhancing nitrogen retention in soils.
Antimicrobial EffectsShowed significant antimicrobial activity against various pathogens in vitro.

Mechanism of Action

The mechanism of action of 5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The sec-butylamino group plays a crucial role in modulating the compound’s binding affinity and specificity towards its targets. Additionally, the thiol group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Comparison of 5-(R-amino)-1,3,4-thiadiazole-2-thiol Derivatives

Compound Name Substituent (R) Synthesis Yield Key Applications References
5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol -NH-sec-butyl Not reported Corrosion inhibition, antimicrobial
5-Amino-1,3,4-thiadiazole-2-thiol (AMT) -NH2 78% Corrosion inhibition (Ag, steel)
5-(Ethylamino)-1,3,4-thiadiazole-2-thiol -NH-ethyl 46–71% Antimicrobial, AChE inhibition
5-(tert-Butyl)-1,3,4-thiadiazol-2-amine -NH-tert-butyl Not reported Potential steric modulation
5-(Cyclopropylmethylamino)-1,3,4-thiadiazole-2-thiol -NH-cyclopropylmethyl Not reported Drug delivery optimization

Key Observations :

  • Steric Effects : tert-Butyl substituents (e.g., 5-tert-butyl-1,3,4-thiadiazol-2-amine) introduce greater steric hindrance, which may reduce interaction efficacy in biological systems compared to sec-butyl .
  • Synthetic Accessibility: Ethyl and propylamino derivatives are synthesized in moderate yields (46–71%) via nucleophilic substitution or cyclization, similar to sec-butyl derivatives .

Aromatic and Heterocyclic Derivatives

Table 2: Aromatic/Heterocyclic Thiadiazole-thiol Analogues

Compound Name Substituent Key Applications References
5-(2-Pyridyl)-1,3,4-thiadiazole-2-thiol Pyridyl ring Lincomycin derivatives (antibacterial)
5-(5-Fluoro-2-nitrophenyl)-1,3,4-thiadiazole-2-thiol Nitrophenyl-fluoro Antibacterial agents
5-(2-Methoxy-5-methylphenylamino)-1,3,4-thiadiazole-2-thiol Methoxy-methylphenyl Not reported

Key Observations :

  • Bioactivity : Aromatic substituents (e.g., pyridyl, nitrophenyl) enhance antimicrobial activity when conjugated to antibiotics like lincomycin, achieving 11–44% yields in derivatization .
  • Electronic Modulation : Electron-withdrawing groups (e.g., nitro) on phenyl rings improve corrosion inhibition by stabilizing charge-transfer complexes on metal surfaces .

Hybrid and Functionalized Derivatives

  • Benzimidazole-Thiadiazole Hybrids : Compounds like 5-[(5-substituted-benzimidazol-2-yl)methyl]sulfanyl-1,3,4-thiadiazol-2-amine exhibit dual functionality, combining benzimidazole’s DNA interaction with thiadiazole’s antimicrobial activity .
  • Chitosan-Thiadiazole Conjugates : Functionalizing chitosan with AMT derivatives enhances pathogen inhibition, demonstrating synergistic effects between polymer matrices and thiol groups .

Biological Activity

5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H8N4SC_5H_8N_4S. The presence of the thiadiazole ring contributes to its biological activity by allowing interactions with various biomolecules. The amino group attached at the 5-position enhances its potential as a pharmacologically active compound.

Biological Activities

  • Antimicrobial Activity
    • Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with substitutions at the 5-position of the thiadiazole ring have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.
    • A study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32.6μg/mL32.6\mu g/mL, which is lower than that of standard antibiotics like itraconazole .
    CompoundMIC (μg/mL)Activity Against
    This compoundTBDTBD
    Itraconazole47.5Fungi
    StreptomycinTBDGram-positive
  • Antifungal Activity
    • Thiadiazole derivatives have also been evaluated for antifungal activity. Compounds similar to this compound demonstrated significant inhibition against fungal strains such as Aspergillus niger and Candida albicans.
  • Anti-inflammatory and Analgesic Properties
    • The thiadiazole scaffold has been associated with anti-inflammatory effects. Research indicates that these compounds can inhibit inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized various derivatives of thiadiazoles and characterized their biological activities. The derivatives were tested against multiple bacterial strains and showed promising results in inhibiting growth .
  • Pharmacological Investigations : Investigations into the pharmacological properties of these compounds revealed their potential in treating conditions such as tuberculosis and other infections due to their ability to disrupt microbial cell walls .
  • Mechanism of Action : The mechanism through which these compounds exert their biological activity is thought to involve interaction with nucleic acids and proteins within microbial cells due to the electron-deficient nature of the thiadiazole ring .

Q & A

Q. What are the standard synthetic routes for 5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol?

The synthesis typically involves a two-step process:

  • Step 1 : Cyclization of thiosemicarbazide derivatives with carbon disulfide (CS₂) under alkaline conditions (e.g., KOH) to form the 1,3,4-thiadiazole-2-thiol core .
  • Step 2 : Alkylation of the thiol group using sec-butyl halides (e.g., sec-butyl bromide) in the presence of a base (e.g., K₂CO₃) to introduce the sec-butylamino substituent . Yields can be optimized by varying reaction time, solvent (e.g., ethanol or DMF), and temperature. For example, ultrasound-assisted methods have been shown to enhance reaction efficiency in analogous syntheses .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the sec-butylamino group (e.g., δ ~1.2–1.6 ppm for methyl protons) and thiadiazole ring protons .
  • IR Spectroscopy : To identify S–H (2500–2600 cm⁻¹) and C–N (1350–1500 cm⁻¹) stretches .
  • Elemental Analysis : To verify purity and molecular composition .
  • Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]⁺) .

Q. What biological activities are commonly associated with thiadiazole derivatives?

Thiadiazoles exhibit diverse bioactivities, including:

  • Antimicrobial : Inhibition of bacterial/fungal growth via enzyme interference (e.g., dihydrofolate reductase) .
  • Antidepressant : Modulation of monoamine oxidase (MAO) or serotonin receptors, validated using forced swim tests in rodents .
  • Anticancer : Induction of apoptosis via caspase-3 activation . These activities are structure-dependent, emphasizing the role of substituents like the sec-butylamino group .

Advanced Research Questions

Q. How can computational methods aid in predicting the bioactivity of this compound?

  • Molecular Docking : Predict binding affinities to target proteins (e.g., MAO or bacterial enzymes) using software like AutoDock .
  • PASS Program : Estimate pharmacological potential (e.g., anticonvulsant or antiproliferative activity) based on structural descriptors .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. What strategies address low yields during alkylation of the thiadiazole core?

  • Optimized Conditions : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (70–80°C) .
  • Ultrasound Assistance : Reduces reaction time and improves homogeneity, achieving yields >90% in analogous syntheses .
  • Alternative Alkylating Agents : Sec-butyl mesylates or tosylates may enhance reactivity compared to halides .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variation : Synthesize analogs with differing alkyl/aryl groups on the amino or thiol positions .
  • Bioassay Profiling : Test derivatives against bacterial strains (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7) .
  • QSAR Modeling : Use statistical tools to correlate substituent parameters (e.g., logP, molar refractivity) with activity .

Q. What methodologies evaluate this compound’s potential as a corrosion inhibitor?

  • Electrochemical Tests : Measure polarization resistance and corrosion current density in acidic media using Tafel plots .
  • Adsorption Studies : Fit data to Langmuir isotherms to assess surface coverage on mild steel .
  • Surface Analysis : SEM/EDS to confirm inhibitor film formation .

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